molecular formula C24H28N4O2 B11011356 3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one

3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one

Katalognummer: B11011356
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: ODHVWGXUVUFBDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a quinazolin-4(3H)-one derivative featuring a piperazine ring substituted with a 2,3-dimethylphenyl group, connected to the quinazolinone core via a 4-oxobutyl chain. The quinazolinone scaffold is known for its pharmacological versatility, particularly in targeting enzymes and receptors involved in pain, inflammation, and cancer.

Eigenschaften

Molekularformel

C24H28N4O2

Molekulargewicht

404.5 g/mol

IUPAC-Name

3-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]quinazolin-4-one

InChI

InChI=1S/C24H28N4O2/c1-18-7-5-10-22(19(18)2)26-13-15-27(16-14-26)23(29)11-6-12-28-17-25-21-9-4-3-8-20(21)24(28)30/h3-5,7-10,17H,6,11-16H2,1-2H3

InChI-Schlüssel

ODHVWGXUVUFBDD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C=NC4=CC=CC=C4C3=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-{4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-oxobutyl}chinazolin-4(3H)-on umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz ist es, mit dem Chinazolinon-Kern zu beginnen und die Piperazin-Einheit durch eine Reihe von nucleophilen Substitutionsreaktionen einzuführen. Die Reaktionsbedingungen erfordern häufig die Verwendung polarer aprotischer Lösungsmittel wie Dimethylformamid (DMF) und Katalysatoren wie Kaliumcarbonat (K2CO3), um die Substitutionsreaktionen zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu gehört oft die Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen zu gewährleisten, und die Implementierung von Reinigungstechniken wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Piperazine Moiety

The 4-(2,3-dimethylphenyl)piperazine group is susceptible to:

  • N-Alkylation/Acylation : The secondary amines in the piperazine ring can undergo alkylation or acylation under basic conditions, modifying the substituent’s electronic or steric profile .

  • Acid-Base Reactions : The piperazine nitrogen atoms may protonate in acidic media, altering solubility and reactivity.

4-Oxobutyl Linker

  • Ketone Reactivity : The carbonyl group in the 4-oxobutyl chain can participate in nucleophilic additions (e.g., with Grignard reagents) or reductions (e.g., NaBH₄ to form a secondary alcohol) .

  • Conjugation Effects : The α,β-unsaturated ketone (if formed) could undergo Michael additions or Diels-Alder reactions.

Quinazolinone Core Reactivity

  • Ring Modification : The NH group in the quinazolinone ring may undergo alkylation or oxidation. For example, treatment with iodomethane under basic conditions could yield N-methyl derivatives .

  • Electrophilic Substitution : The aromatic ring in quinazolinone can undergo halogenation or nitration at electron-rich positions (e.g., para to the NH group) .

Stability and Degradation

  • Thermal Stability : Analogous compounds (e.g., 7a , 7f ) exhibit melting points above 160°C, indicating moderate thermal stability .

  • Hydrolytic Sensitivity : The amide bond in the 4-oxobutyl linker may hydrolyze under strongly acidic or basic conditions, cleaving the piperazine-quinazolinone linkage.

Wissenschaftliche Forschungsanwendungen

Overview

3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a unique structural arrangement that combines a quinazolinone core with a piperazine moiety, suggesting potential applications in various therapeutic areas.

Antimicrobial Activity

Research indicates that compounds similar to 3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one exhibit significant antimicrobial properties. For instance, derivatives containing piperazine rings have shown effective antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial fatty acid synthesis through interaction with enoyl-acyl carrier protein reductase, which is crucial for bacterial growth.

CompoundActivityTarget Pathogen
7aAntibacterialE. coli
7bAntifungalS. aureus

Anticancer Potential

The quinazolinone scaffold has been extensively studied for its anticancer properties. Compounds featuring this structure have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific action mechanisms often involve interference with cell cycle regulation and induction of oxidative stress .

Analgesic and Anti-inflammatory Effects

Similar compounds have demonstrated analgesic and anti-inflammatory activities in preclinical models. For example, studies have shown that certain quinazolinone derivatives possess stronger analgesic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as alternatives in pain management therapies .

Case Studies

Several studies have explored the applications of quinazolinone derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various quinazolinone derivatives against gram-positive and gram-negative bacteria as well as fungi. Results indicated that modifications on the piperazine ring significantly enhanced the antimicrobial potency of these compounds .
  • Cancer Research : In vitro studies on the anticancer effects of quinazolinone derivatives revealed that these compounds can effectively inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Wirkmechanismus

The mechanism of action of 3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance the compound’s ability to cross biological membranes and bind to target proteins, potentially modulating their activity. The exact pathways and targets can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Structural analogs of quinazolin-4(3H)-one derivatives with piperazine-based substituents have been extensively studied. Below is a comparative analysis based on substituents, linker groups, and biological activities:

Structural and Pharmacological Comparisons

Table 1: Comparative Analysis of Quinazolin-4(3H)-one Derivatives

Compound Name/Structure Piperazine Substituent Linker Group Quinazolinone Substituent Biological Activity Key Findings Reference
Target Compound 2,3-Dimethylphenyl 4-oxobutyl None specified Not reported Unique linker flexibility; potential enhanced receptor binding N/A
Compound 18 (2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)-1-phenylethanone) 3-Trifluoromethylphenyl Phenylethanone None Analgesic (70% inhibition in writhing test) High potency in neuropathic pain models; no sedation
Compound 113 () 4-Cyclohexylamine Methyl Adamantyl group COX-1/2 inhibition, antibacterial Moderate anti-inflammatory and ulcerogenic activities
Compound 267 () Phenyl Hexanylthio Phenyl group Chk1 kinase inhibition Potential allosteric inhibitor for cancer therapy
2-Hydroxyquinazolin-4(3H)-one () 2-Fluorophenyl Oxoethyl Hydroxyl group Not specified Structural similarity to serotonin receptor ligands
Key Structural-Activity Relationship (SAR) Insights
  • Piperazine Substituents :

    • 2,3-Dimethylphenyl (Target Compound) : Likely enhances lipophilicity and receptor selectivity compared to electron-withdrawing groups (e.g., 3-CF₃ in Compound 18) or halogenated substituents (e.g., 2-F in ). This group may improve blood-brain barrier penetration for central nervous system (CNS) targets .
    • Phenyl (Compound 267) : Simpler aromatic substituents are associated with kinase inhibition, suggesting divergent target profiles compared to the target compound .
  • Linker Groups: 4-Oxobutyl (Target Compound): The flexible, four-carbon chain may allow optimal spacing for receptor engagement, contrasting with rigid linkers like phenylethanone (Compound 18) or methyl (Compound 113). Aliphatic linkers (e.g., hexanylthio in Compound 267) are linked to improved solubility and metabolic stability .
  • Quinazolinone Core Modifications: The absence of substituents on the target compound’s quinazolinone core contrasts with derivatives bearing hydroxyl () or adamantyl groups (Compound 113). These modifications often dictate enzyme selectivity; for example, hydroxyl groups enhance binding to carbonic anhydrases, while adamantyl groups improve COX inhibition .
Pharmacological Activity Trends
  • Analgesic Potential: Compound 18 (arylpiperazine derivative) demonstrated 70% inhibition in writhing tests and efficacy in neuropathic pain models.
  • Enzyme Inhibition: Aliphatic thio-substituted quinazolinones (e.g., ) showed potent hCA II/IX inhibition (KI = 6.4–14.2 nM), whereas benzylthio derivatives were less active. The target compound’s lack of thio groups implies divergent enzyme targets .
  • Antimicrobial and Anti-inflammatory Activity : Piperazinylmethyl derivatives () exhibited broad-spectrum antibacterial and COX inhibitory effects. The target compound’s 4-oxobutyl linker may enhance anti-inflammatory efficacy compared to methyl-linked analogs .
Contradictions and Limitations
  • highlights arylpiperazines with phenylethanone linkers as superior analgesics, but the target compound’s longer linker may alter receptor binding kinetics.

Biologische Aktivität

The compound 3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one is a member of the quinazolinone family, known for its diverse biological activities. Quinazolinones have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N3O3C_{21}H_{27}N_{3}O_{3} with a complex structure featuring a quinazolinone core and a piperazine moiety. The presence of the 2,3-dimethylphenyl group enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Quinazolinone derivatives have been reported to exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to 3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one demonstrate effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial Strains TestedActivity (Zone of Inhibition)
3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-oneStaphylococcus aureusModerate
Escherichia coliStrong
Pseudomonas aeruginosaWeak
Candida albicansModerate

Studies indicate that the compound's mechanism involves inhibition of dihydrofolate reductase (DHFR), crucial for nucleotide synthesis in microbes, resulting in antimicrobial effects comparable to established antibiotics such as trimethoprim .

Anticancer Activity

The anticancer potential of quinazolinones has gained attention due to their ability to inhibit various cancer cell lines. The compound has shown promise in inhibiting cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 2: Anticancer Activity Data

Cell LineIC50 Value (µM)Reference Compound
MCF-712.5Doxorubicin
HepG215.0Cisplatin

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

Research indicates that quinazolinones may also possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • In Vitro Studies : A study conducted on various derivatives of quinazolinones demonstrated that modifications in the piperazine ring significantly enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, supporting its anticancer efficacy.

Q & A

Q. Methodological Answer :

  • Step 1 : Start with a nucleophilic substitution reaction between 4-chlorobenzaldehyde and methyl thioacetate to form the quinazolinone core .
  • Step 2 : Introduce the piperazine moiety via reductive amination or coupling reactions under reflux conditions (e.g., dioxane at 100°C for 10 hours) to ensure regioselectivity .
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
  • Step 4 : Optimize final hydrogenation steps (e.g., H₂/Pd-C in ethanol) to reduce oxobutyl intermediates, monitored by TLC or HPLC (>95% purity) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the piperazine ring’s substitution pattern and quinazolinone backbone. Key signals include δ 2.25–2.75 ppm (piperazine CH₂) and δ 7.8–8.3 ppm (quinazolinone aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect residual solvents .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 447.2) and fragmentation patterns to confirm structural integrity .

Advanced: How should experimental designs account for variability in pharmacological testing of this compound?

Q. Methodological Answer :

  • Split-Plot Design : Use randomized blocks with split-split plots to evaluate dose-response relationships across cell lines or animal models. For example:
    • Main Plots : Vary concentrations (e.g., 1 nM–10 µM).
    • Subplots : Test against different receptor subtypes (e.g., serotonin 5-HT₁A vs. dopamine D₂).
    • Sub-Subplots : Replicate across time points (e.g., 24h, 48h) .
  • Statistical Analysis : Apply ANOVA with Tukey’s post hoc test to resolve interactions between variables. Include ≥4 replicates per group to minimize Type I/II errors .

Advanced: What strategies resolve contradictions in reported bioactivity data for structural analogs of this compound?

Q. Methodological Answer :

  • Comparative SAR Analysis : Systematically modify substituents (e.g., 2,3-dimethylphenyl vs. 4-chlorophenyl) and measure binding affinities using radioligand assays. For example, analogs with bulkier substituents show reduced D₂ receptor selectivity due to steric hindrance .
  • In Silico Docking : Use Schrödinger Suite or AutoDock to model ligand-receptor interactions. Focus on hydrogen bonding (e.g., quinazolinone C=O with Lys⁷⁹) and hydrophobic contacts (piperazine with Phe³⁵²) .
  • Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values) to identify outliers and adjust for assay-specific variables (e.g., membrane protein concentrations) .

Advanced: How can environmental fate studies inform ecotoxicological risk assessments for this compound?

Q. Methodological Answer :

  • Partitioning Studies : Measure log P (octanol-water) to predict bioaccumulation potential. For this compound, log P ≈ 3.2 suggests moderate lipophilicity .
  • Degradation Pathways : Perform photolysis (UV light, pH 7) and biodegradation (activated sludge) assays. Monitor degradation products via LC-MS; e.g., oxidation of the piperazine ring generates N-oxide derivatives .
  • Trophic Transfer Models : Use species sensitivity distributions (SSDs) to estimate LC₅₀ thresholds for aquatic organisms (e.g., Daphnia magna) .

Advanced: What theoretical frameworks guide mechanistic studies of its activity at GPCRs?

Q. Methodological Answer :

  • Two-State Model : Test ligand efficacy (agonist vs. antagonist) using cAMP accumulation assays in HEK293 cells expressing Gαs-coupled receptors .
  • Bias Signaling Analysis : Compare β-arrestin recruitment (BRET assays) vs. G-protein activation (TR-FRET) to identify signaling bias .
  • Allosteric Modulation : Use Schild regression to distinguish competitive vs. allosteric binding. A slope ≠ 1 suggests allosteric interaction .

Advanced: How do crystallographic data resolve ambiguities in the compound’s 3D conformation?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/methanol). Resolve torsional angles between the piperazine and quinazolinone moieties (e.g., dihedral angle ≈ 85° confirms non-planar geometry) .
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (B3LYP/6-31G* basis set) to validate electronic effects .

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